molecular formula C16H24N5O12P B159672 Fadtp CAS No. 133101-34-5

Fadtp

Cat. No. B159672
M. Wt: 509.36 g/mol
InChI Key: KBZGJHJIQVDVES-JSDFYWKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fadtp is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Fadtp stands for Fluorescent Adenosine Diphosphate Tracer Phosphate, which is a fluorescent analog of adenosine diphosphate (ADP). Fadtp is used to study the biochemical and physiological effects of ATP hydrolysis, which is an essential process in cellular metabolism.

Mechanism Of Action

Fadtp works by mimicking the structure of Fadtp, which is a substrate for ATP hydrolysis. Fadtp is hydrolyzed by ATPases, releasing a phosphate group and emitting a fluorescent signal. The rate of fluorescence emission is proportional to the rate of ATP hydrolysis, allowing real-time monitoring of the process.

Biochemical And Physiological Effects

Fadtp has several biochemical and physiological effects, including its ability to mimic Fadtp, which is an essential substrate for ATP hydrolysis. Fadtp can also be used to study the activity of ATPases, which are enzymes that catalyze the hydrolysis of ATP. Fadtp can be used to study the kinetics of ATP hydrolysis in different tissues and cells, providing insights into the regulation of cellular metabolism.

Advantages And Limitations For Lab Experiments

Fadtp has several advantages for lab experiments, including its ability to monitor ATP hydrolysis in real-time. Fadtp is also highly sensitive and can detect low levels of ATP hydrolysis. Fadtp is compatible with various experimental setups, including fluorescence microscopy and spectroscopy. However, Fadtp has some limitations, including its cost and the need for specialized equipment to detect fluorescence signals.

Future Directions

For Fadtp research include the development of new fluorescent analogs of Fadtp with improved properties, such as higher sensitivity and better compatibility with experimental setups. Fadtp can also be used to study the activity of ATPases in different tissues and cells, providing insights into the regulation of cellular metabolism. Fadtp can be used to screen for potential drug candidates that target ATPases, providing new avenues for therapeutic intervention in various diseases.

Synthesis Methods

Fadtp is synthesized by attaching a fluorescent dye to Fadtp. The fluorescent dye used is usually a coumarin derivative, which emits light when excited by a specific wavelength. The synthesis process involves several steps, including the protection of the Fadtp molecule, the attachment of the fluorescent dye, and the deprotection of the molecule. The final product is a fluorescent analog of Fadtp, which can be used to study ATP hydrolysis in real-time.

Scientific Research Applications

Fadtp has several scientific research applications, including the study of ATP hydrolysis in various cellular processes. Fadtp can be used to study the activity of enzymes involved in ATP hydrolysis, such as myosin, kinesin, and dynein. Fadtp can also be used to study the kinetics of ATP hydrolysis in different tissues and cells. Fadtp has been used to study the effects of drugs on ATP hydrolysis and to screen for potential drug candidates.

properties

CAS RN

133101-34-5

Product Name

Fadtp

Molecular Formula

C16H24N5O12P

Molecular Weight

509.36 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C16H24N5O12P/c1-6-3-21(16(27)18-14(6)25)10-2-7(19-20-17)8(32-10)4-30-34(28,29)31-5-9-11(22)12(23)13(24)15(26)33-9/h3,7-13,15,22-24,26H,2,4-5H2,1H3,(H,28,29)(H,18,25,27)/t7-,8+,9+,10+,11+,12-,13+,15-/m0/s1

InChI Key

KBZGJHJIQVDVES-JSDFYWKGSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O)O)O)O)N=[N+]=[N-]

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-]

Other CAS RN

133101-34-5

synonyms

6-alpha-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate
6-beta-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate
6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate
6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate, (beta)-isomer
FADTP

Origin of Product

United States

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